molecular formula C3H6O3 B1216225 2-Hydroxyethyl formate CAS No. 628-35-3

2-Hydroxyethyl formate

Cat. No.: B1216225
CAS No.: 628-35-3
M. Wt: 90.08 g/mol
InChI Key: UKQJDWBNQNAJHB-UHFFFAOYSA-N
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Description

2-Hydroxyethyl formate, also known as glycol monoformate, is an organic compound with the chemical formula C3H6O3. It is a colorless liquid with a sweet taste and is soluble in many organic solvents such as alcohols and ethers, but insoluble in water. This compound is stable at room temperature and has a boiling point of 180°C .

Biochemical Analysis

Biochemical Properties

2-Hydroxyethyl formate plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of oximes and hydrazones through nucleophilic addition reactions. These interactions are crucial for various biochemical processes, including the synthesis of pharmaceuticals and other organic compounds .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in cells, leading to changes in gene expression and metabolic pathways. This compound can also affect cell signaling pathways by interacting with specific receptors and enzymes, thereby modulating cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-hydroxyethyl formate is typically achieved through the esterification reaction of ethylene glycol with formic acid. This reaction is carried out in the presence of an acid catalyst under appropriate temperature and time conditions to yield the target product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process. The reaction is optimized for large-scale production by controlling the reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyethyl formate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 2-hydroxyethyl formate exerts its effects involves its ability to form hydrogen bonds with other molecules. This property makes it an effective plasticizer and solubilizer. In biopolymer electrolytes, it interacts with the polymer matrix to enhance ionic conductivity by increasing the amorphous regions within the polymer .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functional groups (hydroxyl and formate), which allow it to participate in a wide range of chemical reactions. Its ability to act as both a solvent and a reagent makes it versatile in various applications .

Properties

IUPAC Name

2-hydroxyethyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c4-1-2-6-3-5/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQJDWBNQNAJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862322
Record name 1,2-Ethanediol, 1-formate
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Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2-Ethanediol, 1-formate
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CAS No.

628-35-3
Record name Glycol monoformate
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Record name 1,2-Ethanediol monoformate
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Record name 2-Hydroxyethyl formate
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Record name 1,2-Ethanediol, 1-formate
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Record name 2-hydroxyethyl formate
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Record name Glycol monoformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Hydroxyethyl formate formation from an atmospheric chemistry perspective?

A1: 2-Butoxyethanol is a glycol ether commonly used as a solvent, leading to its release into the atmosphere. [] Once in the atmosphere, 2-Butoxyethanol reacts with hydroxyl radicals (OH), undergoing oxidation. This reaction generates various products, including this compound, with a molar formation yield of 22%. [] Understanding the products formed from the atmospheric oxidation of compounds like 2-Butoxyethanol is crucial. These products, including this compound, contribute to the complex chemistry of the atmosphere and can influence air quality and contribute to the formation of secondary pollutants.

Q2: What analytical techniques were employed to identify and quantify this compound in the study?

A2: The study utilized a combination of analytical techniques to identify and quantify this compound:

  • Gas Chromatography (GC): This method separated the various products formed during the reaction based on their volatility and interaction with the column. []
  • In Situ Fourier Transform Infrared Spectroscopy (FTIR): This technique provided structural information about the products by analyzing their characteristic infrared absorption patterns. []
  • Atmospheric Pressure Ionization Tandem Mass Spectrometry (APCI-MS): This highly sensitive method offered detailed information about the molecular weight and fragmentation patterns of the products, confirming their identities. []

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